molecular formula C15H11ClN4O3 B11320974 3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate

Cat. No.: B11320974
M. Wt: 330.72 g/mol
InChI Key: ZUAWDIQJNFQAMD-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate is a chemical compound that features a tetrazole ring and a phenyl group linked to a chlorophenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, which can be activated by metals, Lewis acids, or amine salts.

    Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a substitution reaction.

    Formation of Chlorophenoxy Acetate Moiety: The chlorophenoxy acetate moiety is synthesized separately and then coupled with the tetrazole-phenyl intermediate through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrazole rings.

    Reduction: Reduction reactions can occur at the tetrazole ring, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy acetate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and tetrazole rings.

    Reduction: Amine derivatives of the tetrazole ring.

    Substitution: Substituted phenyl and chlorophenoxy acetate derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

Industry

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential biochemical pathways in microorganisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3,4-Tetrazole: A simpler tetrazole derivative with similar antimicrobial properties.

    4-Chlorophenoxyacetic Acid: A compound with herbicidal properties, similar to the chlorophenoxy acetate moiety.

Uniqueness

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-(4-chlorophenoxy)acetate is unique due to the combination of the tetrazole ring and chlorophenoxy acetate moiety. This combination enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C15H11ClN4O3

Molecular Weight

330.72 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C15H11ClN4O3/c16-11-4-6-13(7-5-11)22-9-15(21)23-14-3-1-2-12(8-14)20-10-17-18-19-20/h1-8,10H,9H2

InChI Key

ZUAWDIQJNFQAMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)COC2=CC=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

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